(S)-Famoxadone: A Technical Guide to its Chemical Structure and Synthesis
(S)-Famoxadone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famoxadone is a high-performance fungicide belonging to the oxazolidinone class of chemicals, effective against a broad spectrum of plant pathogens.[1][2][3] Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III, thereby disrupting the energy supply of fungal cells.[1][2] The fungicidal activity of famoxadone is primarily attributed to its (S)-enantiomer. This guide provides a technical overview of the chemical structure and a plausible synthesis pathway for (S)-famoxadone, based on available scientific literature.
Chemical Structure
(S)-famoxadone is chemically known as (S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione. Its structure is characterized by a central oxazolidine-2,4-dione ring, which is substituted at the 3-position with a phenylamino group and at the 5-position with both a methyl group and a 4-phenoxyphenyl group. The chirality of the molecule arises from the stereocenter at the 5-position of the oxazolidinone ring.
| Identifier | Value |
| IUPAC Name | (5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione |
| CAS Number | 131807-57-3 (for racemic mixture) |
| Molecular Formula | C₂₂H₁₈N₂O₄ |
| Molecular Weight | 374.39 g/mol |
Fungicidal Mechanism of Action
Famoxadone is a potent inhibitor of the mitochondrial cytochrome bc₁ complex (Complex III), a critical component of the electron transport chain in fungi.[1] By binding to the Qo site of cytochrome b, famoxadone blocks the transfer of electrons, which in turn inhibits ATP synthesis and leads to the cessation of fungal growth and spore germination.[2]
Caption: Mechanism of action of (S)-famoxadone.
Synthesis Pathway
The following diagram illustrates a generalized, hypothetical pathway for the synthesis of the core structure of (S)-famoxadone.
Caption: Generalized synthesis pathway for (S)-famoxadone.
Experimental Protocols
The following are generalized experimental protocols for key transformations that may be involved in the synthesis of (S)-famoxadone, based on known organic chemistry principles and the synthesis of similar molecules. It is crucial to note that these are representative procedures and may require significant optimization for the specific synthesis of (S)-famoxadone.
Asymmetric Cyanohydrin Formation
This step is critical for establishing the stereocenter.
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Reaction: 4-Phenoxyacetophenone is reacted with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a chiral catalyst (e.g., a chiral titanium complex) to stereoselectively form (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile.
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Reagents and Conditions:
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4-Phenoxyacetophenone (1.0 eq)
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Trimethylsilyl cyanide (1.2 eq)
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Chiral catalyst (e.g., (R)-BINOL-Ti complex) (0.1 eq)
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Solvent: Dichloromethane
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Temperature: -78 °C to room temperature
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Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Hydrolysis of the Cyanohydrin
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Reaction: The nitrile group of (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile is hydrolyzed to a carboxylic acid.
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Reagents and Conditions:
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(S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile (1.0 eq)
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Concentrated hydrochloric acid
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Temperature: Reflux
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Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are washed with brine, dried, and concentrated to yield the crude α-hydroxy acid.
Cyclization to form the Oxazolidinone Ring
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Reaction: The chiral α-hydroxy acid is reacted with phenylhydrazine and a phosgene equivalent to form the final (S)-famoxadone product.
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Reagents and Conditions:
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(S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (1.0 eq)
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Phenylhydrazine (1.1 eq)
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Triphosgene or carbonyldiimidazole (CDI) (1.1 eq)
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Base: Triethylamine or pyridine
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Solvent: Tetrahydrofuran or dichloromethane
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Temperature: 0 °C to reflux
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Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by recrystallization or column chromatography.
Quantitative Data
Detailed quantitative data for the enantioselective synthesis of (S)-famoxadone is not widely reported in publicly accessible literature. The following table provides hypothetical target values for a successful synthesis, based on typical yields and selectivities for similar asymmetric syntheses.
| Parameter | Target Value | Method of Analysis |
| Yield (overall) | > 60% | Gravimetric analysis |
| Enantiomeric Excess (e.e.) | > 98% | Chiral HPLC |
| Purity | > 99% | HPLC, NMR |
Conclusion
(S)-famoxadone is a commercially important fungicide with a well-defined mechanism of action. While its chemical structure is clearly established, the specific details of its enantioselective synthesis are not fully disclosed in the public domain. The generalized synthesis pathway and experimental protocols provided in this guide are based on established chemical principles for the synthesis of similar chiral oxazolidinone compounds and are intended to provide a foundational understanding for researchers in the field. Further process development and optimization would be required to establish a robust and efficient synthesis of (S)-famoxadone.
